3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one

Lipophilicity Drug-likeness Permeability

The compound 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one (CAS 879045-94-0, PubChem CID is a fully synthetic indolin-2-one (oxindole) derivative with a molecular formula of C₂₁H₂₃NO₄ and a molecular weight of 353.4 g/mol. It belongs to the 3,3-disubstituted oxindole class, characterized by a quaternary C3 bearing both a hydroxyl and a 2-oxopropyl group, a 7-methyl substituent on the fused benzene ring, and an N1-(o-tolyloxy)ethyl side chain.

Molecular Formula C21H23NO4
Molecular Weight 353.418
CAS No. 879045-94-0
Cat. No. B2764335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one
CAS879045-94-0
Molecular FormulaC21H23NO4
Molecular Weight353.418
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(C(=O)N2CCOC3=CC=CC=C3C)(CC(=O)C)O
InChIInChI=1S/C21H23NO4/c1-14-7-4-5-10-18(14)26-12-11-22-19-15(2)8-6-9-17(19)21(25,20(22)24)13-16(3)23/h4-10,25H,11-13H2,1-3H3
InChIKeyNIMUORKKAMCWAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one (CAS 879045-94-0): Compound Identity and Procurement-Relevant Profile


The compound 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one (CAS 879045-94-0, PubChem CID 6499656) is a fully synthetic indolin-2-one (oxindole) derivative with a molecular formula of C₂₁H₂₃NO₄ and a molecular weight of 353.4 g/mol [1]. It belongs to the 3,3-disubstituted oxindole class, characterized by a quaternary C3 bearing both a hydroxyl and a 2-oxopropyl group, a 7-methyl substituent on the fused benzene ring, and an N1-(o-tolyloxy)ethyl side chain [1]. The core 3-hydroxy-3-(2-oxopropyl)indolin-2-one scaffold is a known microbial metabolite with demonstrated nitric oxide (NO) production inhibitory activity (IC₅₀ 34 µM in LPS-stimulated murine macrophages), as reported by Saito et al. (2024) [2]. The compound is listed in the PubChem database with computed physicochemical descriptors including XLogP3-AA of 2.8, a topological polar surface area (TPSA) of 66.8 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. No primary research publications or patents specifically reporting biological or physicochemical data for this exact compound were identified in the present search, and therefore the differential evidence below relies on comparative computed properties, closest-analog published data, and class-level inferences [1][2].

Why 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one Cannot Be Replaced by Generic Indolin-2-one Analogs


Indolin-2-one derivatives sharing the 3-hydroxy-3-(2-oxopropyl) core cannot be treated as interchangeable procurement items because even modest structural variations at the N1 and C7 positions generate quantitatively distinct physicochemical profiles that directly affect experimental reproducibility. The unsubstituted core scaffold (CAS 33417-17-3) has an XLogP3 of 0.2 and a molecular weight of 205.21 g/mol, whereas the target compound, bearing the N1-(o-tolyloxy)ethyl and 7-methyl substitutions, exhibits an XLogP3-AA of 2.8 and a molecular weight of 353.4 g/mol—a 14-fold increase in calculated lipophilicity (ΔXLogP = 2.6 units) and a 1.7-fold increase in mass [1][2]. The 2,4-dichlorophenoxy analog (CAS 879046-24-9) has an XLogP3-AA of 3.7, overshooting the target by 0.9 log units [1][3]. Published NO inhibition activity (IC₅₀ 34 µM) is documented only for the unsubstituted core [4]. The specific o-tolyloxyethyl N1 appendage introduces an ortho-methyl-substituted aryl ether connected via an ethyl spacer, a motif that, based on class-level SAR of indolin-2-one kinase inhibitors, is expected to modulate target engagement and metabolic stability in ways that the unsubstituted core, the 4-chlorophenoxy variant, or the propyl-spacer variant cannot replicate [4][5]. Substituting any of these analogs without re-validation therefore risks altering both pharmacodynamic and pharmacokinetic outcomes in biological assays.

Quantitative Differentiation Evidence for 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one (CAS 879045-94-0)


Computed Lipophilicity (XLogP3-AA): Intermediate Value Between Unsubstituted Core and Dichlorinated Analog

The target compound exhibits a computed XLogP3-AA of 2.8, placing it at an intermediate lipophilicity between the unsubstituted core scaffold 3-hydroxy-3-(2-oxopropyl)indolin-2-one (CAS 33417-17-3, XLogP3 = 0.2) and the 2,4-dichlorophenoxy analog (CAS 879046-24-9, XLogP3-AA = 3.7) [1][2][3]. This represents a ΔXLogP of +2.6 relative to the core and −0.9 relative to the dichloro analog. The intermediate LogP may offer a balanced profile for both aqueous solubility and membrane permeability compared to the two extreme comparators. Unlike the unsubstituted core, the o-tolyloxyethyl group provides sufficient lipophilicity for potential passive membrane diffusion; unlike the dichloro analog, the absence of electron-withdrawing chlorine atoms avoids excessive lipophilicity that could promote non-specific protein binding or promiscuous assay interference [1][3].

Lipophilicity Drug-likeness Permeability

Core Scaffold Nitric Oxide Production Inhibition: IC₅₀ 34 µM as Class Benchmark

The closest published biological activity data for the core scaffold 3-hydroxy-3-(2-oxopropyl)indolin-2-one (CAS 33417-17-3) reports IC₅₀ = 34 µM for inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells [1]. This compound was isolated as a natural product from Enterocloster sp. RD014215 and represents the only direct experimental bioactivity measurement available for this chemotype. The target compound (CAS 879045-94-0) carries the identical 3-hydroxy-3-(2-oxopropyl)indolin-2-one pharmacophoric core but differs by N1-(o-tolyloxy)ethyl and 7-methyl substitutions. Whether these substituents enhance, attenuate, or preserve NO inhibitory activity has not been experimentally determined. The core scaffold IC₅₀ provides a provisional activity benchmark; however, the absence of direct comparative data for the target compound means that NO inhibition potency cannot be assumed equivalent without experimental confirmation [1]. This evidence item explicitly notes the comparator gap: no head-to-head NO inhibition assay comparing CAS 879045-94-0 against CAS 33417-17-3 exists in the published literature.

Nitric oxide inhibition Anti-inflammatory Immunomodulation

Cytotoxicity of 3-Hydroxy-3-(2-oxopropyl)indolin-2-one-Derived Conjugates: CC₅₀ 0.197 mM in MT-4 Cells

Bilan et al. (2021) reported that monobromoxindole 10, synthesized from (S)-3-hydroxy-3-(2-oxopropyl)indolin-2-one and 5-bromoisatin, exhibited CC₅₀ = 0.197 mM in acutely infected MT-4 cells, representing the greatest cytotoxicity among all tested convolutamydine derivatives [1]. Dibromo derivatives 7 and 9 showed reduced cytotoxicity with CC₅₀ values of 0.205 mM and 0.245 mM, respectively. The target compound (CAS 879045-94-0) contains the same (S)-3-hydroxy-3-(2-oxopropyl)indolin-2-one building block used to construct these cytotoxic conjugates, but lacks the isatin-derived indole fragment. This evidence establishes that the 3-hydroxy-3-(2-oxopropyl)indolin-2-one moiety is a competent synthetic intermediate for generating biologically active conjugates with measurable cytotoxicity, supporting the target compound's utility as a building block or scaffold for further derivatization. Direct cytotoxicity data for CAS 879045-94-0 itself are not available [1][2].

Cytotoxicity Antiviral Convolutamydine analog

Hydrogen Bond Donor/Acceptor Profile: Target Compound Has One HBD vs. Two HBD in the Unsubstituted Core

The target compound (CAS 879045-94-0) has a computed hydrogen bond donor (HBD) count of 1 and hydrogen bond acceptor (HBA) count of 4, whereas the unsubstituted core scaffold (CAS 33417-17-3) has an HBD count of 2 and HBA count of 3 [1][2]. The reduction from 2 to 1 HBD results from N1-alkylation, which replaces the indolin-2-one NH (a hydrogen bond donor) with a tertiary amide. This single structural modification is predicted to improve passive membrane permeability by reducing the desolvation penalty associated with the NH group, while simultaneously removing a key hydrogen bond anchor point for target protein interactions. The 2,4-dichlorophenoxy analog (CAS 879046-24-9) shares the same HBD=1, HBA=4 profile as the target compound, confirming that the N1-substitution—rather than the aryl ether identity—is the primary driver of this descriptor change [3]. The o-tolyloxy group in the target compound contributes steric bulk (ortho-methyl) without additional hydrogen bonding capacity, distinguishing it from the 4-chlorophenoxy and 2,4-dichlorophenoxy variants where halogen atoms may engage in halogen bonding or alter electron density on the aryl ether oxygen [1][3].

Hydrogen bonding Permeability Drug-likeness

Topological Polar Surface Area (TPSA): 66.8 Ų Places Target Compound in CNS-Permeable Range

The target compound has a computed TPSA of 66.8 Ų, which falls below the widely accepted threshold of 90 Ų for likely blood-brain barrier (BBB) penetration and below 140 Ų for good oral absorption [1]. The unsubstituted core scaffold (CAS 33417-17-3) has a TPSA of approximately 49.3 Ų (lower due to fewer heteroatoms), while the 2,4-dichlorophenoxy analog (CAS 879046-24-9) has a TPSA of 66.8 Ų (identical, as chlorine substitutions do not contribute additional polar surface area within the Cactvs algorithm) [2][3]. The key differentiation lies not in absolute TPSA but in the combination of TPSA with XLogP3-AA: the target compound (TPSA 66.8, XLogP3-AA 2.8) occupies a more favorable region of CNS MPO (Multi-Parameter Optimization) desirability space compared to the core scaffold (TPSA ~49.3, XLogP3 0.2, which may have limited passive permeability due to excessive polarity) and the dichloro analog (TPSA 66.8, XLogP3-AA 3.7, approaching the lipophilicity ceiling associated with higher metabolic clearance risk) [1][2][3]. The o-tolyloxy N1-substituent uniquely provides the lipophilic bulk needed for membrane partitioning without the halogen-associated risks of the 4-chloro or 2,4-dichloro variants [1].

TPSA CNS permeability Blood-brain barrier

Rotatable Bond Count and Molecular Flexibility: Target Compound Has 6 Rotatable Bonds vs. 2 in Core Scaffold

The target compound has 6 rotatable bonds compared to only 2 in the unsubstituted core scaffold (CAS 33417-17-3) and 6 in the 2,4-dichlorophenoxy analog (CAS 879046-24-9) [1][2][3]. The additional 4 rotatable bonds arise from the N1-ethyl spacer (2 bonds) and the o-tolyloxy group (2 bonds: aryl-O and O-CH₂). This increased flexibility carries an entropic penalty upon target binding (estimated ~0.7–1.0 kcal/mol per restricted rotor) but also enables conformational sampling that may access binding pockets inaccessible to the rigid core scaffold. The o-tolyl ortho-methyl substituent introduces a restricted rotation around the aryl-O bond due to steric clash with the ethyl linker, partially mitigating the entropic penalty relative to an unsubstituted phenoxy analog [1][4]. This conformational restriction is absent in the 4-chlorophenoxy variant where the para-substituent does not hinder rotation. For procurement decisions, the rotatable bond count is a key differentiator: projects requiring a more rigid scaffold should prefer the core (2 rotatable bonds), while those seeking to explore N1-vector-dependent SAR require the target compound's 6-rotatable-bond architecture [1][2].

Molecular flexibility Entropic penalty Conformational sampling

Recommended Application Scenarios for 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one (CAS 879045-94-0)


Immunomodulatory Screening: NO Production Inhibition with N1-Vector SAR Exploration

The core scaffold 3-hydroxy-3-(2-oxopropyl)indolin-2-one has demonstrated NO production inhibition with IC₅₀ = 34 µM in LPS-stimulated murine macrophages [1]. CAS 879045-94-0, carrying the identical pharmacophoric core with additional N1-(o-tolyloxy)ethyl and 7-methyl substituents, is the logical next-step probe for structure-activity relationship (SAR) studies aimed at determining whether N1-alkylation with an aryl ether enhances or attenuates this immunomodulatory activity. The compound's computed XLogP3-AA of 2.8 and single HBD suggest improved cell permeability relative to the unsubstituted core, which may translate to higher intracellular exposure in macrophage-based assays where the core scaffold's activity was originally detected [2]. Procurement of this compound enables a direct head-to-head comparison against the unsubstituted core in NO inhibition assays, a comparison that is currently absent from the published literature. This scenario is appropriate for academic immunology groups and biotech companies investigating gut microbiome-derived metabolite mimetics as anti-inflammatory leads [1][2].

Medicinal Chemistry Building Block for Convolutamydine-Type Cytotoxic Conjugates

Bilan et al. (2021) demonstrated that (S)-3-hydroxy-3-(2-oxopropyl)indolin-2-one serves as a productive precursor for synthesizing cytotoxic convolutamydine analogs, with monobromoxindole conjugate 10 achieving CC₅₀ = 0.197 mM in MT-4 cells [3]. CAS 879045-94-0 contains the identical reactive 3-hydroxy-2-oxindole core but pre-installed with an o-tolyloxyethyl N1-substituent and a 7-methyl group. This pre-functionalization eliminates the need for post-synthetic N1-alkylation of the convolutamydine scaffold, potentially streamlining synthetic routes to N1-substituted analogs. The o-tolyloxy group may also serve as a metabolically labile protecting group or as a pharmacophoric element for hydrophobic pocket interactions. Procurement of this compound is recommended for synthetic medicinal chemistry laboratories engaged in indolinone-based anticancer or antiviral lead optimization, particularly those exploring N1-substitution effects on the cytotoxicity of dimeric oxindole conjugates [2][3].

CNS Drug Discovery Screening: Favorable Computed BBB Penetration Profile

With a computed TPSA of 66.8 Ų (below the 90 Ų BBB threshold) and an XLogP3-AA of 2.8, CAS 879045-94-0 occupies a favorable region of CNS MPO property space [2]. This distinguishes it from the unsubstituted core scaffold (TPSA ~49.3 Ų, XLogP3 0.2), which may lack sufficient lipophilicity for passive BBB permeation, and from the 2,4-dichlorophenoxy analog (XLogP3-AA 3.7), which approaches the lipophilicity ceiling associated with increased metabolic clearance and potential hERG liability [2][4]. Although no CNS target engagement data exist for this compound, its computed properties position it as a suitable entry point for CNS-focused phenotypic screening or target-based assays where balanced permeability and modest lipophilicity are desired. This scenario is relevant for pharmaceutical discovery groups running CNS-annotated compound libraries, particularly those seeking oxindole-based probes for neurodegenerative or neuroinflammatory target classes [2][4].

Kinase Inhibitor Scaffold Hopping: Indolin-2-one Core with Differentiated N1-Decoration

Indolin-2-one derivatives are established kinase inhibitor scaffolds, with multiple patents (e.g., US 6,043,254) describing 3-substituted oxindoles as inhibitors of cyclin-dependent kinases (CDKs), VEGF receptor kinases, and other oncology targets [5]. CAS 879045-94-0 differentiates itself from generic indolin-2-one kinase inhibitor scaffolds by its specific combination of a quaternary C3 (hydroxy + 2-oxopropyl) and an o-tolyloxyethyl N1-substituent—features that are absent from the majority of patented kinase inhibitor oxindoles, which typically carry arylidene or pyrrole substitutions at C3 and simple alkyl/benzyl groups at N1. The ortho-methylphenoxy motif may confer selectivity advantages by occupying kinase hydrophobic pockets that are inaccessible to unsubstituted phenyl or benzyl N1-substituents. Procurement is recommended for kinase drug discovery groups conducting scaffold-hopping campaigns from established oxindole kinase inhibitors (e.g., sunitinib analogs) toward novel chemotypes with differentiated selectivity profiles [5].

Quote Request

Request a Quote for 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.